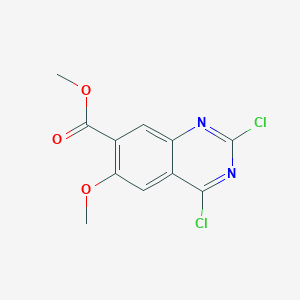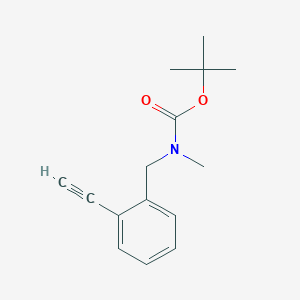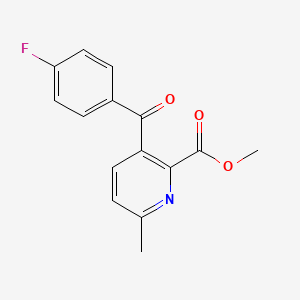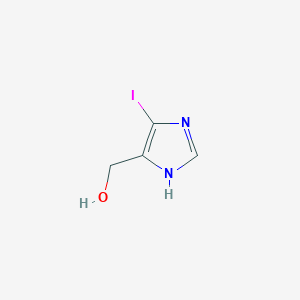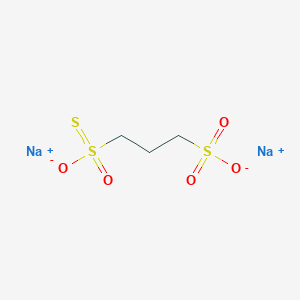
Sodium(2-sulfonatoethyl)methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium(2-sulfonatoethyl)methanethiosulfonate is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) compound. It is highly reactive with ionized thiolates but not with unionized thiols, making it a valuable tool for targeting sulfhydryl groups accessible from the aqueous medium . This compound is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2-sulfonatoethyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with sodium 2-sulfonatoethyl. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The compound is usually obtained as a crystalline solid, which is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium(2-sulfonatoethyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide linkages.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It reacts with thiol groups on proteins to form mixed disulfide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents like DTT for reduction reactions. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include mixed disulfide linkages when reacting with thiol groups on proteins and the corresponding oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sodium(2-sulfonatoethyl)methanethiosulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium(2-sulfonatoethyl)methanethiosulfonate involves its high reactivity with ionized thiolates. It forms mixed disulfide linkages with thiol groups on proteins, thereby modifying the structural and functional properties of the target proteins. This reactivity is particularly useful for studying membrane-associated proteins, including channels and transporters .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium(2-sulfonatoethyl)methanethiosulfonate
- Sodium(2-sulfonatoethyl)ethanethiosulfonate
- Sodium(2-sulfonatoethyl)propanethiosulfonate
Uniqueness
This compound is unique due to its high reactivity with ionized thiolates and its membrane-impermeant nature. This makes it particularly useful for targeting sulfhydryl groups accessible from the aqueous medium, allowing for precise modifications of membrane-associated proteins .
Propiedades
Fórmula molecular |
C3H6Na2O5S3 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
disodium;3-oxidosulfonothioylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O5S3.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
ZNMPGNBAZNOMMI-UHFFFAOYSA-L |
SMILES canónico |
C(CS(=O)(=O)[O-])CS(=O)(=S)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


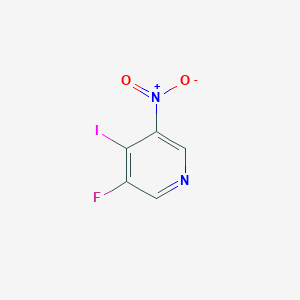

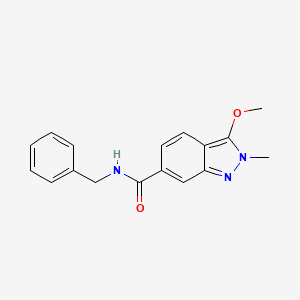
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)


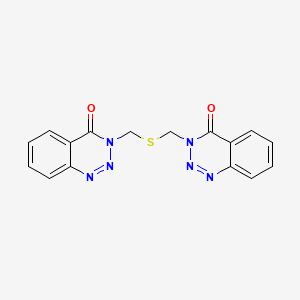
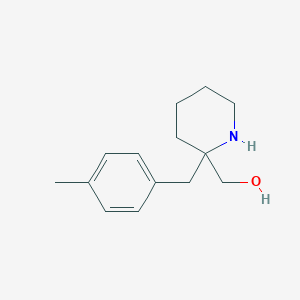
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
